![molecular formula C11H9Cl2NO3S B13069622 2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound that features a benzothiazole ring fused with a dichlorobutene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the condensation of a benzothiazole derivative with a dichlorobutene compound. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, followed by its reaction with a benzothiazole derivative. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorobutene moiety allows for substitution reactions, where chlorine atoms can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichlorobut-2-ene: An organochlorine compound used as an intermediate in the production of chloroprene.
Thiophene Derivatives: Compounds with a thiophene ring, known for their diverse biological activities and applications in material science.
Uniqueness
2-[(2E)-2,4-dichlorobut-2-en-1-yl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its combination of a benzothiazole ring with a dichlorobutene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H9Cl2NO3S |
|---|---|
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
2-[(Z)-2,4-dichlorobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-6-5-8(13)7-14-11(15)9-3-1-2-4-10(9)18(14,16)17/h1-5H,6-7H2/b8-5- |
Clave InChI |
XQMLDTZBRQNEQD-YVMONPNESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C(=C/CCl)/Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


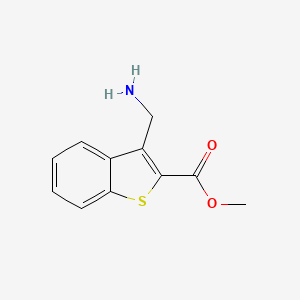
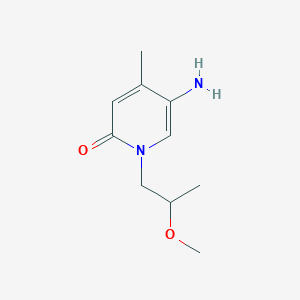
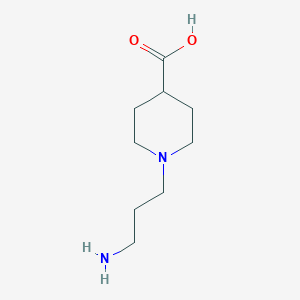
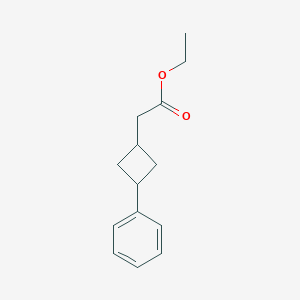
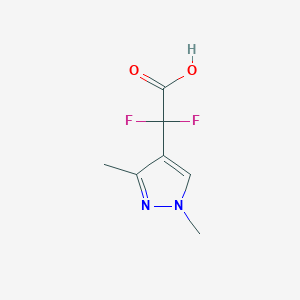
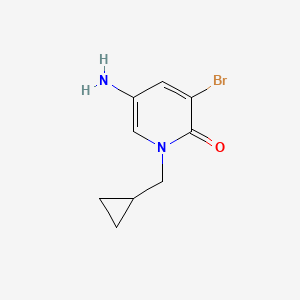
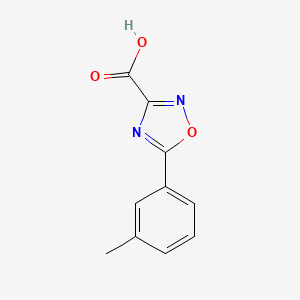
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
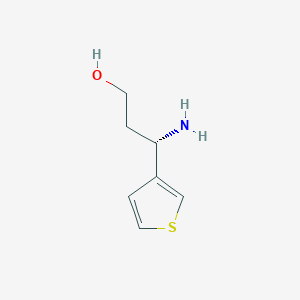

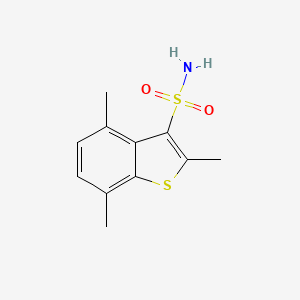
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)
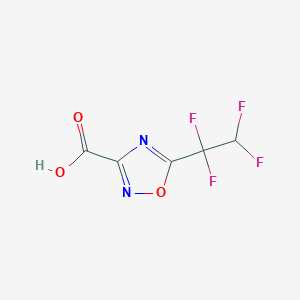
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)
